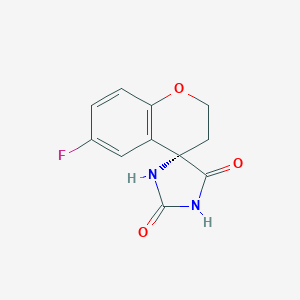

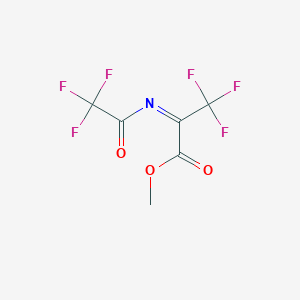

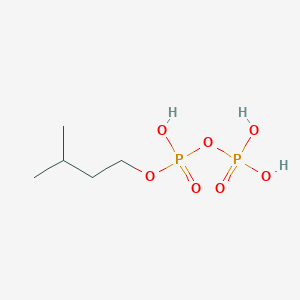

![molecular formula C9H9FN2 B039292 1-(氟甲基)-2-甲基-1H-苯并[d]咪唑 CAS No. 120720-70-9](/img/structure/B39292.png)

1-(氟甲基)-2-甲基-1H-苯并[d]咪唑

描述

“1-(Fluoromethyl)-2-methyl-1H-benzo[d]imidazole” is a compound that contains an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . Imidazole is a structure that, despite being small, has a unique chemical complexity .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .Molecular Structure Analysis

With a 5-membered planar ring, imidazole exhibits solubility in water and other polar solvents. Two equivalent tautomeric forms are observed because the hydrogen atom can be located on either of the two nitrogen atoms .Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .Physical And Chemical Properties Analysis

Imidazole is a highly polar compound, as seen by a calculated dipole of 3.61D, and is completely soluble in water . It exhibits solubility in water and other polar solvents .科学研究应用

抗癌活性:

- 2-(3-氟-4-甲基苯基)-1-丙基-1H-苯并[d]咪唑-5-羧酸乙酯对人黑色素瘤 A375 和小鼠黑色素瘤 B16F10 癌细胞表现出有希望的抗癌活性 (Kumar 等人,2020).

- 发现新型取代的 2-(苯基)-3H-苯并[d]咪唑-5-羧酸及其甲酯是有效的抗乳腺癌剂,特别是化合物 2e 对 MDA-MB468 (Karthikeyan 等人,2017).

化学合成和性质:

- 一项关于三氟甲基化咪唑并[1,2-a]嘧啶和苯并咪唑并[1,2-a]嘧啶合成的研究突出了它们在高效、环保的生物合成和生物效应评估方面的潜力 (Jismy 等人,2019).

- 苯并咪唑和三唑加合物的溶剂辅助自聚集被提出作为抗癌活性的潜在机制 (Sahay 和 Ghalsasi,2019).

非线性光学器件:

- 有机苯并咪唑由于其显着的分子超极化率,被认为对非线性光学器件很有前景 (Manikandan 等人,2019).

腐蚀抑制:

- 发现 1,3,4-恶二唑衍生物 MBIMOT、EBIMOT 和 PBIMOT 能有效抑制硫酸中低碳钢的腐蚀,表现出混合物理吸附和化学吸附行为 (Ammal 等人,2018).

药物发现:

- 1-[(6-甲氧基-5-甲基嘧啶-4-基)甲基]-1H-苯并[d]咪唑-7-羧酸甲酯由于其独特的晶体和分子结构,显示出作为抗结核剂的潜力 (Richter 等人,2023).

安全和危害

未来方向

The rapid expansion of imidazole-based medicinal chemistry suggests the promising and potential therapeutic values of imidazole-derived compounds for treating incurable diseases . This systemic review helps to design and discover more potent and efficacious imidazole compounds based on the reported derivatives, their ADME profiles, and bioavailability scores that together aid to advance this class of compounds .

属性

IUPAC Name |

1-(fluoromethyl)-2-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2/c1-7-11-8-4-2-3-5-9(8)12(7)6-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOLYHJCHOXTCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90612015 | |

| Record name | 1-(Fluoromethyl)-2-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90612015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Fluoromethyl)-2-methyl-1H-benzo[d]imidazole | |

CAS RN |

120720-70-9 | |

| Record name | 1-(Fluoromethyl)-2-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90612015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

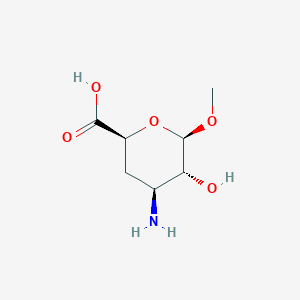

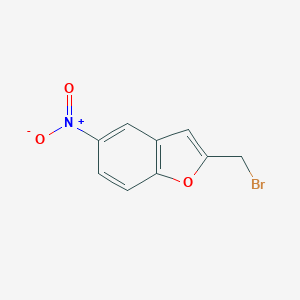

![N-[(1E)-2-Cyanoethylidene]benzamide](/img/structure/B39221.png)

![(5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one](/img/structure/B39232.png)